2,2,2-trideuterioacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

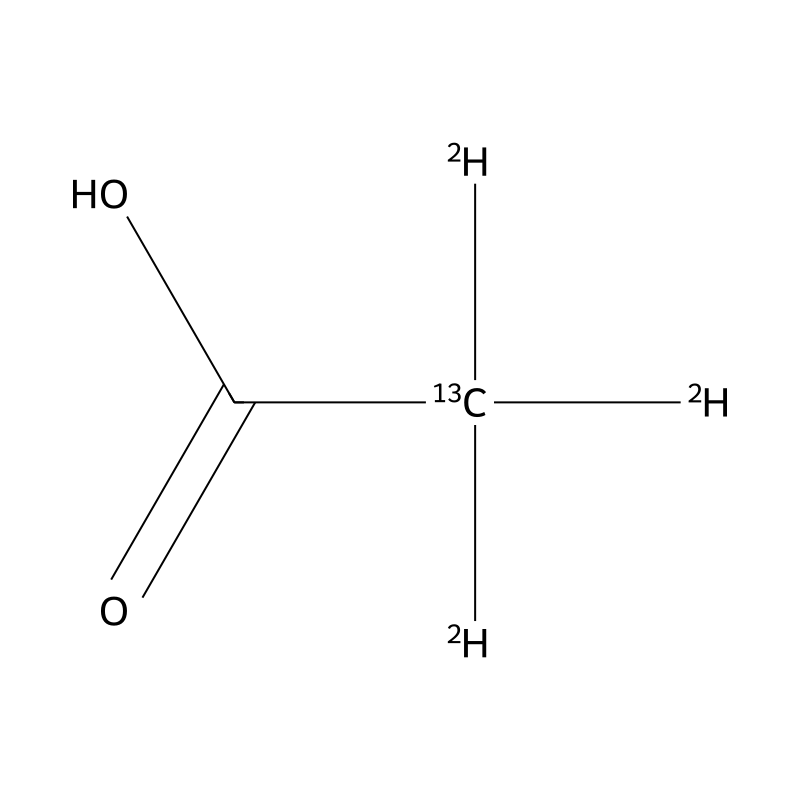

Carbon-13 (¹³C) enrichment

The presence of ¹³C at the second carbon position (C-2) allows researchers to study the metabolic fate and pathway of acetic acid in living systems using nuclear magnetic resonance (NMR) spectroscopy. Since ¹³C is a more receptive nucleus compared to the naturally occurring ¹²C, it provides a stronger signal in NMR experiments, enabling researchers to detect and track the labeled molecule through various metabolic processes [].

Deuterium (²H or D) enrichment

The three deuterium atoms (D) attached to the methyl group (C-CH₃) offer several advantages in research:

- Reduced signal overlap in NMR: Deuterium has a spin of 1, unlike ¹H (proton) with a spin of ½. By replacing protons with deuterium, researchers can eliminate signal overlap from ¹H in the solvent or other molecules in the sample, leading to cleaner and more interpretable NMR spectra [].

- Kinetic Isotope Effect (KIE) studies: The presence of deuterium can affect the reaction rates of certain chemical processes. By comparing the reaction rates of the isotopically labeled molecule with its non-labeled counterpart, researchers can gain insights into the reaction mechanism and the role of specific bonds in the process [].

These unique properties of Acetic Acid-2-13C-2,2,2-d3 make it a valuable tool in various scientific research fields, including:

- Metabolism studies: As mentioned earlier, ¹³C enrichment allows researchers to track the metabolic pathways of acetic acid in living organisms, such as studying its utilization as an energy source or its role in biosynthetic processes [].

- Enzyme activity studies: Deuterium labeling can be used to investigate the mechanisms of enzyme-catalyzed reactions involving acetic acid. By observing the KIE, researchers can gain insights into the specific steps involved in the enzymatic conversion of the molecule [].

- Drug discovery and development: Acetic Acid-2-13C-2,2,2-d3 can be used to label potential drug candidates, allowing researchers to track their absorption, distribution, metabolism, and excretion (ADME) properties in vivo using NMR techniques [].

2,2,2-Trideuterioacetic acid is a deuterated form of acetic acid, where three hydrogen atoms in the methyl group are replaced by deuterium atoms. Its chemical formula is . This compound is of particular interest in various fields, including chemistry and biochemistry, due to its unique isotopic labeling properties. Deuterated compounds are often used in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques to study molecular structures and dynamics without interference from hydrogen signals.

- Acid-Base Reactions: As a carboxylic acid, it can donate a proton to bases, forming its conjugate base, 2,2,2-trideuterioacetate.

- Esterification: It can react with alcohols in the presence of an acid catalyst to form esters. The reaction can be represented as:

- Decarboxylation: Under certain conditions, 2,2,2-trideuterioacetic acid can undergo decarboxylation to form deuterated methane.

These reactions are crucial for understanding the behavior and applications of deuterated compounds in various chemical environments.

The synthesis of 2,2,2-trideuterioacetic acid typically involves the following methods:

- Deuteration of Acetic Acid: This can be achieved through various methods such as:

- Exchange Reactions: Treating acetic acid with deuterated reagents (e.g., deuterated lithium aluminum hydride) under controlled conditions.

- Electrolytic Deuteration: Applying electrical current to a solution of acetic acid in a deuterated solvent.

- Synthetic Routes from Deuterated Precursors: Other methods involve starting from deuterated precursors like deuterated acetyl chloride or using specific catalysts that facilitate the incorporation of deuterium into the acetic acid structure.

The applications of 2,2,2-trideuterioacetic acid span several fields:

- Nuclear Magnetic Resonance Spectroscopy: It is used as a solvent or internal standard due to its unique NMR properties.

- Metabolic Studies: Deuterated compounds are utilized in metabolic labeling studies to trace pathways and mechanisms within biological systems.

- Drug Development: The compound may be explored for its potential use in pharmaceuticals where isotopic labeling can provide insights into drug metabolism and efficacy.

Interaction studies involving 2,2,2-trideuterioacetic acid focus on its behavior in biochemical systems. Research typically examines:

- Enzyme Kinetics: Investigating how the presence of deuterium affects enzyme activity and reaction rates.

- Binding Affinity: Studying how deuteration influences the binding interactions between biomolecules.

These studies help elucidate the role of isotopic substitution in biological systems and contribute to our understanding of metabolic processes.

Several compounds share structural similarities with 2,2,2-trideuterioacetic acid. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Acetic Acid | Common carboxylic acid; widely used solvent. | |

| Deuterated Acetic Acid | Similar properties; used for NMR studies. | |

| Propanoic Acid | A carboxylic acid with one more carbon; used in food industry. | |

| Butanoic Acid | Another carboxylic acid; notable for its odor. | |

| 1-Deuteroacetic Acid | Contains one deuterium atom; used in similar applications. |

Uniqueness

The uniqueness of 2,2,2-trideuterioacetic acid lies in its complete substitution of hydrogen atoms with deuterium in the methyl group. This specific isotopic labeling provides distinct advantages for analytical techniques such as NMR spectroscopy over other similar compounds that may not have such extensive deuteration.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive